9-Isocyanatobicyclo[6.1.0]nonane
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Overview
Description
9-Isocyanatobicyclo[6.1.0]nonane: is an organic compound with the molecular formula C10H15NO . It is a bicyclic compound featuring an isocyanate functional group, which is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Isocyanatobicyclo[6.1.0]nonane typically involves the reaction of a bicyclic precursor with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with additional steps to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: 9-Isocyanatobicyclo[6.1.0]nonane can undergo a variety of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alcohols, amines, or thiols under mild to moderate conditions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates, ureas, and thiocarbamates.
Scientific Research Applications
9-Isocyanatobicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Isocyanatobicyclo[6.1.0]nonane involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. These reactions are often used to modify the properties of molecules or materials, making the compound valuable in various applications.
Comparison with Similar Compounds
9-Oxabicyclo[6.1.0]nonane: A structurally similar compound with an oxygen atom in place of the isocyanate group.
Bicyclo[3.3.1]nonane Derivatives: These compounds share the bicyclic structure but differ in functional groups and reactivity.
Uniqueness: 9-Isocyanatobicyclo[6.1.0]nonane is unique due to its isocyanate functional group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly useful in the development of new materials and bioactive compounds.
Properties
CAS No. |
61888-90-2 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
9-isocyanatobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C10H15NO/c12-7-11-10-8-5-3-1-2-4-6-9(8)10/h8-10H,1-6H2 |
InChI Key |
JJRLJIBOTWJEDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(C2N=C=O)CC1 |
Origin of Product |
United States |
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